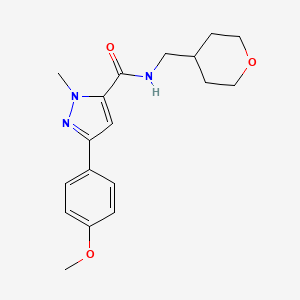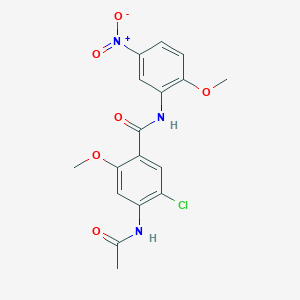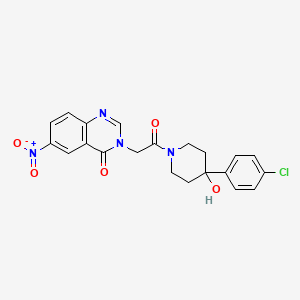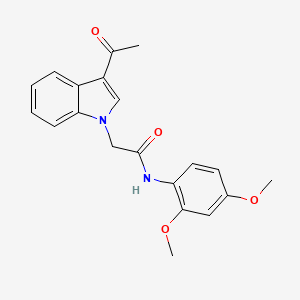![molecular formula C25H25N3O3 B11014463 2-(3-methylbutyl)-5-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11014463.png)
2-(3-methylbutyl)-5-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ISOPENTYL-5-(1,3,4,5-TETRAHYDRO-2H-PYRIDO[4,3-B]INDOL-2-YLCARBONYL)-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by its unique structure, which includes an isoindole core linked to a tetrahydropyridoindole moiety. The presence of these structural elements imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ISOPENTYL-5-(1,3,4,5-TETRAHYDRO-2H-PYRIDO[4,3-B]INDOL-2-YLCARBONYL)-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-ISOPENTYL-5-(1,3,4,5-TETRAHYDRO-2H-PYRIDO[4,3-B]INDOL-2-YLCARBONYL)-1H-ISOINDOLE-1,3(2H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully or partially reduced forms of the compound .
Scientific Research Applications
2-ISOPENTYL-5-(1,3,4,5-TETRAHYDRO-2H-PYRIDO[4,3-B]INDOL-2-YLCARBONYL)-1H-ISOINDOLE-1,3(2H)-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurodegenerative disorders and cancers.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-ISOPENTYL-5-(1,3,4,5-TETRAHYDRO-2H-PYRIDO[4,3-B]INDOL-2-YLCARBONYL)-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Similar Compounds
1,3,4,9-Tetrahydro-2H-pyrido[3,4-b]indole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyridazine and pyridazinone derivatives: These compounds also contain nitrogen heterocycles and are known for their diverse pharmacological properties.
Uniqueness
2-ISOPENTYL-5-(1,3,4,5-TETRAHYDRO-2H-PYRIDO[4,3-B]INDOL-2-YLCARBONYL)-1H-ISOINDOLE-1,3(2H)-DIONE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an isoindole core with a tetrahydropyridoindole moiety sets it apart from other similar compounds .
Properties
Molecular Formula |
C25H25N3O3 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-(3-methylbutyl)-5-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)isoindole-1,3-dione |
InChI |
InChI=1S/C25H25N3O3/c1-15(2)9-12-28-24(30)18-8-7-16(13-19(18)25(28)31)23(29)27-11-10-22-20(14-27)17-5-3-4-6-21(17)26-22/h3-8,13,15,26H,9-12,14H2,1-2H3 |
InChI Key |
MYILBDSGALZZHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)N3CCC4=C(C3)C5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(2-oxo-2H-chromen-6-yl)acetamide](/img/structure/B11014381.png)
![1-cyclopropyl-6,7-difluoro-8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B11014391.png)
![N-(2-{[benzyl(methyl)amino]carbonyl}phenyl)-4-methoxy-3-nitrobenzamide](/img/structure/B11014393.png)
![3-(butanoylamino)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11014408.png)
![methyl 2-({[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11014409.png)
![3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl 2-thiophenecarboxylate](/img/structure/B11014418.png)

![2-[acetyl(propan-2-yl)amino]-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11014428.png)


![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]piperazine](/img/structure/B11014440.png)

![3-methyl-5-oxo-N-(pyridin-4-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11014444.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B11014458.png)
